molecular formula C7H2F5I B2513887 2,6-Difluoro-3-iodobenzotrifluoride CAS No. 1935141-14-2

2,6-Difluoro-3-iodobenzotrifluoride

Cat. No.: B2513887
CAS No.: 1935141-14-2
M. Wt: 307.989
InChI Key: KIRVFVYAFBNDQJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodobenzotrifluoride is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of two fluorine atoms, one iodine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-iodobenzotrifluoride typically involves the halogenation of a suitable precursor. One common method is the iodination of 2,6-difluorobenzotrifluoride using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Difluoro-3-iodobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-iodobenzotrifluoride involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the iodine atom makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzotrifluoride: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-4-fluorobenzotrifluoride: Has a different substitution pattern, leading to variations in reactivity and applications.

    2,6-Dichloro-3-iodobenzotrifluoride: Chlorine atoms replace the fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

2,6-Difluoro-3-iodobenzotrifluoride is unique due to the combination of fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

1,3-difluoro-4-iodo-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRVFVYAFBNDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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